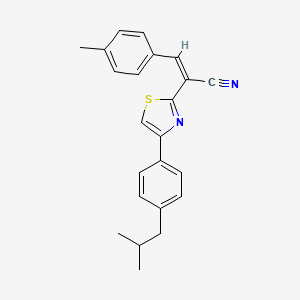
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is a useful research compound. Its molecular formula is C23H22N2S and its molecular weight is 358.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically beginning with the preparation of thiazole derivatives followed by the introduction of the acrylonitrile moiety. The general method includes:
- Formation of Thiazole Ring : Starting with 2-amino-1,3-thiazole derivatives.
- Substitution Reactions : Utilizing electrophilic aromatic substitution to introduce the isobutylphenyl group.
- Acrylonitrile Addition : The final step involves the coupling of the thiazole derivative with p-tolyl acrylonitrile.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, bi-heterocyclic compounds have shown significant inhibitory effects against urease, an enzyme critical for microbial survival in host environments .
Anticancer Activity
Research has indicated that thiazole derivatives exhibit anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. The specific compound under discussion has been evaluated for its cytotoxic effects against multiple cancer cell lines. In vitro assays revealed a dose-dependent inhibition of cell proliferation, suggesting a promising lead for further development .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to its structural components:
- Thiazole Ring : Contributes to the compound's ability to interact with biological targets.
- Acrylonitrile Group : Enhances lipophilicity, potentially improving membrane permeability.
- Isobutylphenyl Substituent : May play a role in selective binding to specific receptors or enzymes.
Case Studies
- Inhibition Studies : A recent study demonstrated that compounds with similar structures inhibited urease activity significantly, with IC50 values in the low micromolar range .
- Cytotoxicity Assays : In vitro tests on cancer cell lines showed that variations in substituents on the thiazole ring led to different levels of cytotoxicity, indicating that careful modification could enhance efficacy .
Data Table
Propiedades
IUPAC Name |
(Z)-3-(4-methylphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2S/c1-16(2)12-18-8-10-20(11-9-18)22-15-26-23(25-22)21(14-24)13-19-6-4-17(3)5-7-19/h4-11,13,15-16H,12H2,1-3H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRXQIZVPCOPER-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














